![molecular formula C12H15F3N2O B1310382 N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine CAS No. 681482-48-4](/img/structure/B1310382.png)

N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine

Übersicht

Beschreibung

N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine is a useful research compound. Its molecular formula is C12H15F3N2O and its molecular weight is 260.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photophysical Properties

N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine has been explored for its photophysical properties. Studies have analyzed the fluorescence quantum yield and lifetime of compounds with tertiary amine groups like piperidino in various solvents. These studies are crucial for understanding the behavior of fluorophores in different environments, and the tertiary amines can significantly influence the photophysical outcomes (Qin et al., 2005).

Biological Activities

The compound and its derivatives have been studied for a range of biological activities, including herbicidal, fungicidal, anticancer, and anesthetic effects. Research has delved into the synthesis and characterization of these derivatives, highlighting the importance of piperidin in medicinal chemistry (Mubarak, 2017).

Synthetic Approaches

Significant research has focused on developing synthetic approaches for derivatives of this compound. These approaches aim to create building blocks for medicinal chemistry, demonstrating the compound's role in synthesizing structurally complex and biologically significant molecules (Logvinenko et al., 2021).

Polymerization Reactions

This compound and its derivatives have been involved in polymerization reactions. These studies are aimed at understanding the reactivity of amines in Michael addition polymerizations, which is crucial for the synthesis of novel materials with potential applications in various industries (Wang et al., 2005).

Crystal Structure Analysis

The compound has been the subject of crystal structure analysis to understand its geometrical configuration and interactions at the molecular level. This research provides insights into the molecular structure, which is essential for the design of new compounds with desired physical and chemical properties (Ramalingan et al., 2012).

Eigenschaften

IUPAC Name |

N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O/c13-12(14,15)18-11-3-1-9(2-4-11)17-10-5-7-16-8-6-10/h1-4,10,16-17H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSADOPHGOBYIGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

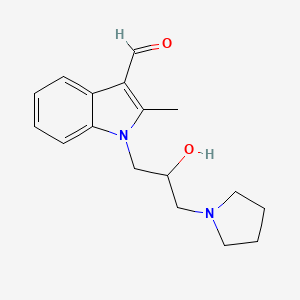

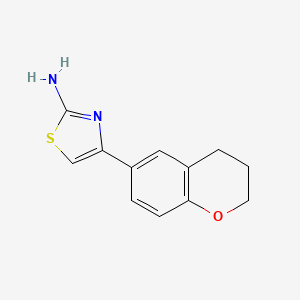

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

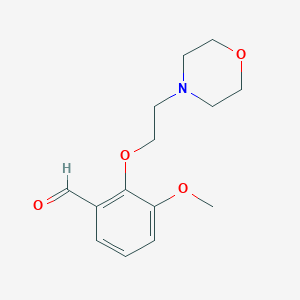

![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310327.png)

![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310328.png)